N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026289
InChI: InChI=1S/C20H23N3O2/c1-5-19(24)22-17-8-6-16(7-9-17)20(25)23-21-12-18-14(3)10-13(2)11-15(18)4/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+
SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol

N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide

CAS No.:

Cat. No.: VC1026289

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[2-(mesitylmethylene)hydrazino]carbonyl}phenyl)propanamide -

Specification

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name 4-(propanoylamino)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C20H23N3O2/c1-5-19(24)22-17-8-6-16(7-9-17)20(25)23-21-12-18-14(3)10-13(2)11-15(18)4/h6-12H,5H2,1-4H3,(H,22,24)(H,23,25)/b21-12+
Standard InChI Key GQJSFFQXUGHIJT-CIAFOILYSA-N
Isomeric SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2C)C)C
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2C)C)C

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